molecular formula C9H8Br2O B1353911 2-Bromo-1-(3-bromophenyl)propan-1-one CAS No. 76650-08-3

2-Bromo-1-(3-bromophenyl)propan-1-one

Cat. No. B1353911
CAS RN: 76650-08-3
M. Wt: 291.97 g/mol
InChI Key: BLSYJFIEQBRDBJ-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-bromophenyl)propan-1-one is a chemical compound with the molecular formula C9H8Br2O . It has a molecular weight of 291.97 g/mol . The IUPAC name for this compound is 2-bromo-1-(3-bromophenyl)propan-1-one .


Molecular Structure Analysis

The InChI string for 2-Bromo-1-(3-bromophenyl)propan-1-one is InChI=1S/C9H8Br2O/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3 . The Canonical SMILES string is CC(C(=O)C1=CC(=CC=C1)Br)Br .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds . The topological polar surface area is 17.1 Ų .

Scientific Research Applications

Synthesis of Hydroxybenzoylphenyl Propanoic Acid Isomers

One of the applications of 2-Bromo-1-(3-bromophenyl)propan-1-one is in the synthesis of o-, m-, and p-isomers of (±)-2-[3-(hydroxybenzoyl)phenyl] propanoic acid. These isomers are important intermediates in the production of various pharmaceuticals and agrochemicals .

Synthesis of Methylamino Derivatives

Another application is the synthesis of 2-(methylamino)-1-(3-bromophenyl)propan-1-one, which is a compound used in the development of certain medications .

Intermediate for Organic Synthesis

This compound is also used as an important intermediate for raw materials and intermediates used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Benzylic Halide Reactions

In organic chemistry, 2-Bromo-1-(3-bromophenyl)propan-1-one can participate in reactions at the benzylic position, which are crucial for creating a variety of chemical structures. Depending on the substitution pattern, these reactions can follow SN2 or SN1 pathways .

Safety and Hazards

While specific safety and hazard information for 2-Bromo-1-(3-bromophenyl)propan-1-one is not available, similar compounds can pose risks. For example, 2-bromo-1-(3-chlorophenyl)propan-1-one has hazard statements H302, H312, H315, H319, H332, H335, indicating potential hazards if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-1-(3-bromophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSYJFIEQBRDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502920
Record name 2-Bromo-1-(3-bromophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3-bromophenyl)propan-1-one

CAS RN

76650-08-3
Record name 2-Bromo-1-(3-bromophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76650-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(3-bromophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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